molecular formula C10H21NO2S B13251570 4-Tert-butylcyclohexane-1-sulfonamide

4-Tert-butylcyclohexane-1-sulfonamide

Cat. No.: B13251570
M. Wt: 219.35 g/mol
InChI Key: STRVYVSGTBQBMB-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexane-1-sulfonamide is an organic compound with the molecular formula C10H21NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a cyclohexane ring substituted with a tert-butyl group at the 4-position. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylcyclohexane-1-sulfonamide typically involves the reaction of 4-tert-butylcyclohexanone with sulfonamide reagents. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides. This method involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylcyclohexane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, and amines.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted cyclohexane derivatives .

Scientific Research Applications

4-Tert-butylcyclohexane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzenesulfonamide: Similar structure but with a benzene ring instead of a cyclohexane ring.

    4-Tert-butylcyclohexanone: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

Uniqueness

4-Tert-butylcyclohexane-1-sulfonamide is unique due to its combination of a bulky tert-butyl group and a reactive sulfonamide group. This combination provides distinct steric and electronic properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

4-tert-butylcyclohexane-1-sulfonamide

InChI

InChI=1S/C10H21NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h8-9H,4-7H2,1-3H3,(H2,11,12,13)

InChI Key

STRVYVSGTBQBMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)S(=O)(=O)N

Origin of Product

United States

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